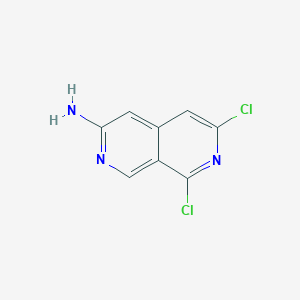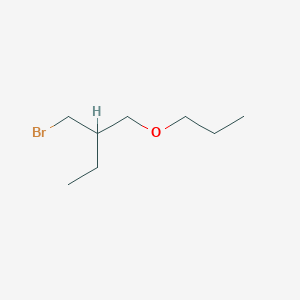![molecular formula C14H14N2O3 B13151633 (4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline CAS No. 874281-96-6](/img/structure/B13151633.png)
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline is a complex organic compound that features an indole moiety linked to a proline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline typically involves the coupling of an indole derivative with a proline derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is favored for its efficiency in forming amide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde derivatives .
Scientific Research Applications
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its potential role in biological processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(3E)-4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: This compound also features an indole moiety and has similar biological activities.
N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its inhibitory effects on tubulin polymerization.
Uniqueness
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
874281-96-6 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(2R,4R)-4-(1H-indol-3-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13-8(6-12(16-13)14(18)19)5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7-8,12,15H,5-6H2,(H,16,17)(H,18,19)/t8-,12-/m1/s1 |
InChI Key |
SDILHMXVOWTTCS-PRHODGIISA-N |
Isomeric SMILES |
C1[C@H](C(=O)N[C@H]1C(=O)O)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1C(C(=O)NC1C(=O)O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)
![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)

![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)




![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)


![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)
